Melting Point Elevation Relative to 4-Pyridinemethanol: Implications for Solid-Phase Handling and Thermal Stability
The target compound exhibits a melting point of 98 °C (recrystallized from cyclohexane), substantially higher than the 53–57 °C reported for the unsubstituted 4-pyridinemethanol . This 41–45 °C elevation is attributable to the additional van der Waals contacts and altered crystal packing introduced by the 2- and 6-methyl groups . The higher melting point confers a wider solid-phase operational window, reducing the risk of unintended melting during ambient-temperature storage, shipping, or solid-phase reactions (e.g., solvent-free mechanochemical syntheses) where 4-pyridinemethanol may soften or liquefy.
| Evidence Dimension | Melting point (solid-to-liquid transition temperature) |
|---|---|
| Target Compound Data | 98 °C (from cyclohexane) |
| Comparator Or Baseline | 4-Pyridinemethanol (CAS 586-95-8): 53–57 °C |
| Quantified Difference | +41 to +45 °C (target minus comparator) |
| Conditions | Target: recrystallized from cyclohexane; Comparator: literature value (Fisher Scientific, Basechem) |
Why This Matters
For procurement decisions involving solid-phase synthesis, mechanochemistry, or shipping to high-ambient-temperature regions, the 41–45 °C higher melting point translates to superior solid-state integrity and reduced cold-chain dependency compared to the unsubstituted analog.
